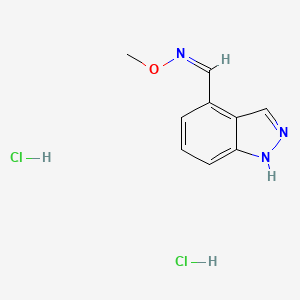
Bis-(2-ethyl-butyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bis(2-Ethylbutyl) Phthalate” is a type of phthalic acid ester . These are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility .
Synthesis Analysis
Phthalic acid esters are synthesized from phthalic anhydride and specific alcohols by Fischer esterification .
Molecular Structure Analysis
Esters, like “Bis(2-Ethylbutyl) Phthalate”, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Chemical Reactions Analysis
Phthalic acid esters have been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species, but also isolated and purified from various algae, bacteria, and fungi .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Ethyl-1-butanol”, include a boiling point of 146 °C, a melting point of -15 °C, and a density of 0.83 g/mL at 25 °C .
Scientific Research Applications
Catalysis and Polymerization
- Rhodium-Catalyzed Asymmetric Hydrogenation: Bis-(2-ethyl-butyl)-amine derivatives have been used in the development of chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have shown excellent enantioselectivities and high catalytic activities, proving useful in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
- Atom Transfer Radical Polymerization (ATRP): Amine-based copper catalysts, including derivatives of Bis-(2-ethyl-butyl)-amine, have demonstrated effectiveness in facilitating ATRP, highlighting the impact of steric hindrance and charged anionic groups on catalyst performance (Inoue & Matyjaszewski, 2004).
- Polymer Synthesis: Compounds related to Bis-(2-ethyl-butyl)-amine have been involved in the synthesis and characterization of degradable poly(β-amino esters), showing potential for noncytotoxicity and the ability to interact with DNA, indicating applications in gene delivery (Lynn & Langer, 2000).
Materials Science
- Dental Resin Composites: Research on new photosensitizers for dental resin composites has explored the use of compounds similar to Bis-(2-ethyl-butyl)-amine, aiming to improve the physical properties of these materials for better dental applications (Sun & Chae, 2000).
Ligand Chemistry
- Complex Formation and Catalysis: Studies have synthesized and characterized complexes involving Bis-(2-ethyl-butyl)-amine derivatives, examining their catalytic activities in processes such as ethylene oligomerization and polymerization. These studies contribute to the understanding of ligand influence on metal-catalyzed reactions (Liu et al., 2014).
Mechanism of Action
Target of Action
Bis-(2-ethyl-butyl)-amine, also known as a phthalic acid ester, is a lipophilic chemical that is widely used as a plasticizer and additive . The primary targets of Bis-(2-ethyl-butyl)-amine are various biological entities, including plants, algae, bacteria, and fungi . These organisms interact with Bis-(2-ethyl-butyl)-amine, leading to changes in their metabolic processes .
Mode of Action
The interaction of Bis-(2-ethyl-butyl)-amine with its targets leads to a variety of changes. For instance, it has been reported to possess allelopathic, antimicrobial, and insecticidal activities . These activities enhance the competitiveness of plants, algae, and microorganisms, allowing them to better accommodate biotic and abiotic stress .
Biochemical Pathways
Bis-(2-ethyl-butyl)-amine affects several biochemical pathways. It has been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species . It is also isolated and purified from various algae, bacteria, and fungi . The disruption of these biochemical pathways by Bis-(2-ethyl-butyl)-amine can lead to changes in ecosystem functioning .
Result of Action
The molecular and cellular effects of Bis-(2-ethyl-butyl)-amine’s action are diverse. It can disrupt the metabolic processes of certain plant, algal, and microbial communities . This disruption can lead to changes in the ecosystem, potentially causing hazards to ecosystem functioning and public health .
Future Directions
Phthalic acid esters should not be treated solely as a “human-made pollutant” simply because they have been extensively synthesized and utilized; on the other hand, synthesized phthalic acid esters entering the ecosystem might disrupt the metabolic process of certain plant, algal, and microbial communities .
properties
IUPAC Name |
2-ethyl-N-(2-ethylbutyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-5-11(6-2)9-13-10-12(7-3)8-4/h11-13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNWTLFWRGGMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNCC(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol](/img/structure/B2680531.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2680535.png)


![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2680541.png)


![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)


![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)
![3-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680554.png)